![molecular formula C16H18N2O3S B2627402 methyl 4-((Z)-((Z)-3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-ylidene)methyl)benzoate CAS No. 471919-42-3](/img/structure/B2627402.png)
methyl 4-((Z)-((Z)-3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-ylidene)methyl)benzoate
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Overview
Description
Methyl benzoate compounds are an important class of chemical products. Most of these compounds have low toxicity and are mainly used in scents and as solvents .
Synthesis Analysis
Methyl benzoate (MB) compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst . In a study, the solid acids of zirconium metal solids fixed with various substances were studied. It was determined that zirconium metal catalysts with fixed Ti had the best activity .Molecular Structure Analysis
The structure of methyl benzoate is C6H5−C(=O)−O−CH3. It is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .Chemical Reactions Analysis
Methyl benzoate reacts at both the ring and the ester, depending on the substrate. Electrophiles attack the ring, illustrated by acid-catalysed nitration with nitric acid to give methyl 3-nitrobenzoate .Physical And Chemical Properties Analysis
Methyl benzoate is a colorless liquid at room temperature. Its boiling point is around 198-199°C, and it has a density of approximately 1.08 g/cm3 at 25°C .Scientific Research Applications
Catalysis and Fine Chemical Synthesis
Methyl benzoates serve as intermediates in the chemical industry. Researchers have explored their synthesis using various catalysts. Notably, iron-supported zirconium/titanium solid acid catalysts have been investigated for their catalytic activity in methyl benzoate compounds. These catalysts were characterized using techniques such as FTIR, SEM, XRD, and BET. The study revealed that Zr ions significantly influence catalytic activity, while a specific Fe:Zr:Ti composition (2:1:1) demonstrated optimal performance .
Perfumery and Fragrance Industry
Methyl benzoate possesses a pleasant smell reminiscent of the fruit of the feijoa tree. Due to its aromatic properties, it finds application in perfumery. Its fruity and floral notes contribute to fragrance formulations .
Dye Synthesis and Optical Properties
Researchers have also explored novel azo compounds derived from methyl benzoate derivatives. For instance, the synthesis of Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl pyridin-2-yl)diazenyl) benzoate (EAB) has been investigated. This compound exhibits interesting optical properties, including nonlinear refraction index (NRI) and nonlinear absorption coefficient (NAC) .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-[(Z)-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-4-17-16-18(5-2)14(19)13(22-16)10-11-6-8-12(9-7-11)15(20)21-3/h6-10H,4-5H2,1-3H3/b13-10-,17-16? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXAUMWPRYLRFP-PUYCAGIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(=CC2=CC=C(C=C2)C(=O)OC)S1)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN=C1N(C(=O)/C(=C/C2=CC=C(C=C2)C(=O)OC)/S1)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-((Z)-((Z)-3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-ylidene)methyl)benzoate |
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